Diethyl (2,4,6-trifluorophenyl)malonate
Overview
Description
Synthesis Analysis
The synthesis of diethyl malonate derivatives can involve various methods, including oxidative dimerization and condensation reactions. For instance, diethyl 3-thienylmalonate undergoes oxidative dimerization using metal oxidants to form dimerization products, which can be further transformed into benzo[1,2-b:4,5-b']dithiophene derivatives . Similarly, diethyl 2-(9-anthrylmethyl)-2-(p-N,N-dimethylaminobenzyl)malonate is synthesized by condensation of diethyl malonate with 9-chloromethylanthracene . These methods could potentially be adapted for the synthesis of diethyl (2,4,6-trifluorophenyl)malonate.
Molecular Structure Analysis
The molecular structure of diethyl malonate derivatives is influenced by factors such as hydrogen bonding and the presence of substituents. For example, diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates exhibit different crystal systems and hydrogen bonding patterns due to regioisomerism . These structural details are crucial as they affect the physical properties and reactivity of the compounds.
Chemical Reactions Analysis
Diethyl malonate derivatives participate in various chemical reactions. The reaction of fluoro-2,4-dinitrobenzene with the sodium salt of diethyl malonate is a nucleophilic substitution that proceeds quickly in dimethyl sulfoxide solvent . Additionally, diethyl malonate anions react with 4-ethoxy-1,1,1-trifluorobut-3-en-2-one to form fluorinated organo alkali–metal complexes . These reactions highlight the reactivity of diethyl malonate derivatives and could provide a basis for understanding the reactions of diethyl (2,4,6-trifluorophenyl)malonate.
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl malonate derivatives are influenced by their molecular structure. The presence of hydrogen bonds, for example, can affect the solubility and melting points of the compounds . The introduction of fluorine atoms, as in the case of diethyl (2,4,6-trifluorophenyl)malonate, would likely alter the compound's electronegativity and hydrophobicity. The exciplex formation of diethyl 2-(9-anthrylmethyl)-2-(p-N,N-dimethylaminobenzyl)malonate in a polymer matrix indicates that these compounds can engage in complex photophysical processes .
Scientific Research Applications
Cyclocondensation Reactions
Diethyl malonates, including variants like bis(2,4,6-trichlorophenyl) malonates, are used in cyclocondensation reactions with 1,3-dinucleophiles to produce six-membered heterocycles. These reactions are significant in the synthesis of various organic compounds (Stadlbauer et al., 2001).
Hydrolysis Studies
Research on the hydrolysis of diethyl 2-(perfluorophenyl)malonate, a compound similar to diethyl (2,4,6-trifluorophenyl)malonate, has been conducted. This work is vital in understanding the chemical behavior and potential applications of such compounds in synthesizing other chemicals (Taydakov & Kiskin, 2020).
Synthesis of β-Trifluoromethyl-N-acetyltryptophan
Diethyl 2-[2,2,2-trifluoro-1-(indol-3-yl)ethyl]malonates, closely related to diethyl (2,4,6-trifluorophenyl)malonate, are used in the synthesis of β-trifluoromethyl-N-acetyltryptophan, indicating its utility in the synthesis of complex organic molecules (Gong et al., 1999).
Intermediate in Anticancer Drug Synthesis
Diethyl 2-(2-chloronicotinoyl)malonate, a compound similar to diethyl (2,4,6-trifluorophenyl)malonate, serves as an important intermediate in the synthesis of small molecule anticancer drugs. This highlights the role of such compounds in pharmaceutical research and development (Xiong et al., 2018).
In Alkene Difunctionalization Reactions
Diethyl malonate is used in regiodivergent palladium-catalyzed alkene difunctionalization reactions. This process is instrumental in the construction of methylene cyclobutanes and methylene cyclopentanes, demonstrating the versatility of diethyl malonate derivatives in complex organic syntheses (Bornowski et al., 2022).
Safety And Hazards
Diethyl (2,4,6-trifluorophenyl)malonate is classified under GHS07 for safety . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
properties
IUPAC Name |
diethyl 2-(2,4,6-trifluorophenyl)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O4/c1-3-19-12(17)11(13(18)20-4-2)10-8(15)5-7(14)6-9(10)16/h5-6,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCISIBKCNTCLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=C1F)F)F)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382195 | |
Record name | Diethyl (2,4,6-trifluorophenyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (2,4,6-trifluorophenyl)malonate | |
CAS RN |
262609-07-4 | |
Record name | 1,3-Diethyl 2-(2,4,6-trifluorophenyl)propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=262609-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl (2,4,6-trifluorophenyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanedioic acid, 2-(2,4,6-trifluorophenyl)-, 1,3-diethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.945 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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